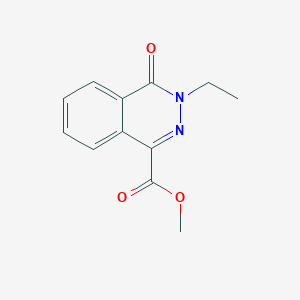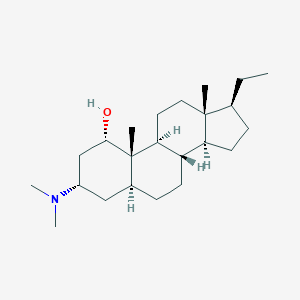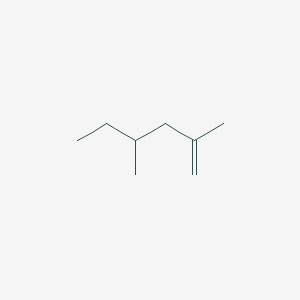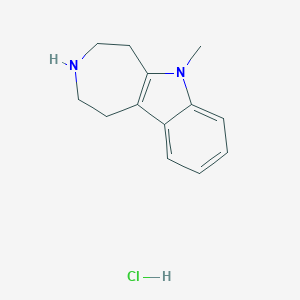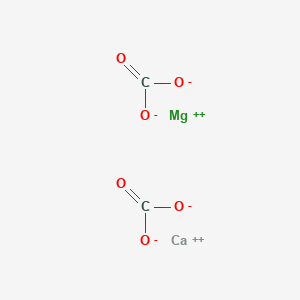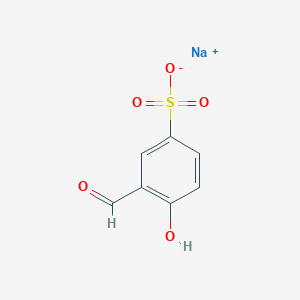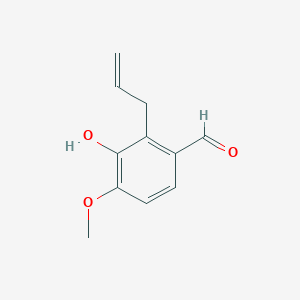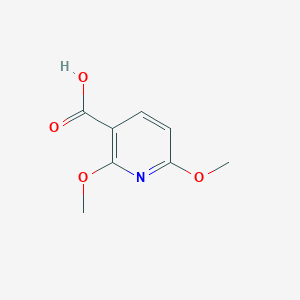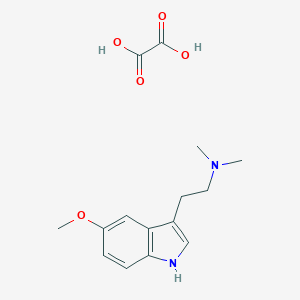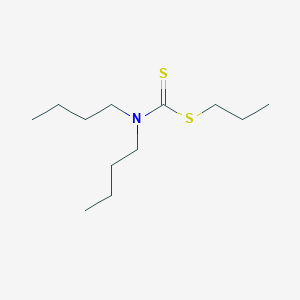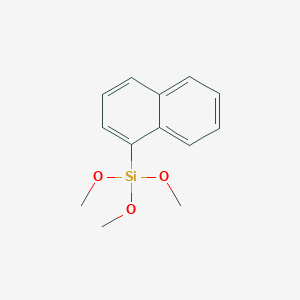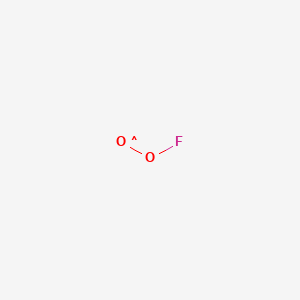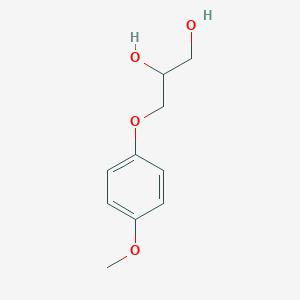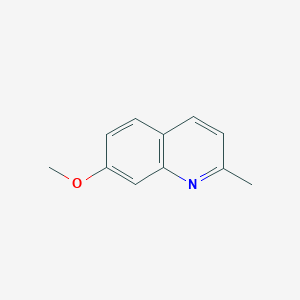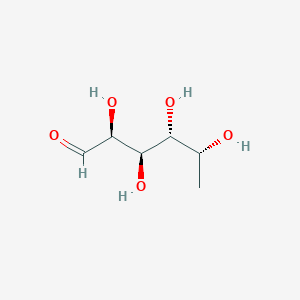
6-Deoxyaltrose
描述
6-Deoxyaltrose is a rare monosaccharide that belongs to the aldohexose family. It is also known as allose, and it is a C-3 epimer of glucose. 6-Deoxyaltrose has gained significant attention in recent years due to its potential applications in various scientific research fields.
科学研究应用
6-Deoxyaltrose has potential applications in various scientific research fields, including glycobiology, biochemistry, and medicinal chemistry. It can be used as a starting material for the synthesis of various glycoconjugates, such as glycolipids, glycoproteins, and glycosaminoglycans. 6-Deoxyaltrose can also be used as a chiral building block for the synthesis of various biologically active compounds.
作用机制
The mechanism of action of 6-Deoxyaltrose is not fully understood. However, it is believed to interact with various enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, 6-Deoxyaltrose has been shown to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the body.
生化和生理效应
6-Deoxyaltrose has been reported to have various biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor properties. It can also modulate the immune system and improve glucose metabolism in the body.
实验室实验的优点和局限性
One of the main advantages of using 6-Deoxyaltrose in lab experiments is its rarity, which makes it a valuable starting material for the synthesis of various compounds. However, its limited availability and high cost can be a limitation. Additionally, the lack of comprehensive studies on its toxicity and safety profile can be a potential concern.
未来方向
There are several future directions for the research on 6-Deoxyaltrose. One of the areas of interest is the development of new synthetic methods for its production. Another area of research is the investigation of its potential therapeutic applications, such as its use in the treatment of diabetes, cancer, and inflammatory disorders. Furthermore, the study of its interactions with various receptors and enzymes in the body can provide insights into its mechanism of action and potential side effects.
Conclusion:
In conclusion, 6-Deoxyaltrose is a rare monosaccharide that has gained significant attention in recent years due to its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-Deoxyaltrose in various scientific research fields.
属性
CAS 编号 |
18546-02-6 |
|---|---|
产品名称 |
6-Deoxyaltrose |
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6+/m1/s1 |
InChI 键 |
PNNNRSAQSRJVSB-KAZBKCHUSA-N |
手性 SMILES |
C[C@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
规范 SMILES |
CC(C(C(C(C=O)O)O)O)O |
其他 CAS 编号 |
18546-02-6 |
同义词 |
6-deoxy-D-altrose 6-deoxy-L-altrose 6-deoxyaltrose |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

